molecular formula C17H12BrFN2OS2 B11094116 (7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11094116
M. Wt: 423.3 g/mol
InChI Key: LTQAWXKHCLXFBX-LBAUFKAWSA-N
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Description

(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,5-c][1,3]thiazole structure, followed by the introduction of the bromophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxo group or other functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C17H12BrFN2OS2

Molecular Weight

423.3 g/mol

IUPAC Name

(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C17H12BrFN2OS2/c18-11-3-1-10(2-4-11)16-21-14(9-24-16)15(22)20(17(21)23)13-7-5-12(19)6-8-13/h1-8,14,16H,9H2/t14-,16?/m0/s1

InChI Key

LTQAWXKHCLXFBX-LBAUFKAWSA-N

Isomeric SMILES

C1[C@H]2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F

Canonical SMILES

C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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